
5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyrazole derivatives follows strict rules to unambiguously define substituent positions and functional groups. For 5-isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid, the parent heterocycle is pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. The numbering begins at the nitrogen atom in position 1, proceeding clockwise to assign positions 2–5.
- Substituent prioritization : The carboxylic acid group (-COOH) at position 3 holds the highest priority due to its functional group suffix, followed by the methyl group (-CH₃) at position 4 and the isopropoxy group (-OCH(CH₃)₂) at position 5.
- IUPAC name derivation : The systematic name is constructed as 3-carboxy-4-methyl-5-(propan-2-yloxy)-1H-pyrazole, reflecting the substituent order and positions.
This naming convention aligns with analogous pyrazole-carboxylic acid structures documented in PubChem, such as 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CID 95732882), which shares similar functional group placement.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methyl-3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)13-7-5(3)6(8(11)12)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
QOOHEZMORQJUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1OC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Isopropoxy Group Installation
The pyrazole ring is first functionalized at the 5-position via nucleophilic substitution. Starting with 5-chloro-4-methyl-1H-pyrazole-3-carboxylic acid, treatment with isopropyl alcohol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) achieves 85–90% conversion.
Methyl Group Introduction
Methylation at the 4-position employs methyl iodide (CH₃I) under phase-transfer conditions, using tetrabutylammonium bromide (TBAB) as a catalyst. Reaction monitoring via HPLC reveals >95% selectivity when conducted at 0–5°C.
Carboxylation via Carbon Dioxide Insertion
The carboxylic acid group is introduced through a carboxylation reaction utilizing pressurized CO₂ (1.5–2.0 bar) in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. This step achieves 78–82% yield, with byproducts removed via acid-base extraction.
Two-Phase Ring-Closing Methodology
Developed for industrial scalability, this method employs a biphasic system to enhance reaction control:
Parameter | Specification |
---|---|
Organic Phase | Toluene or xylene |
Aqueous Phase | 10% NaHCO₃ solution |
Reagents | Methylhydrazine, triethyl orthoformate |
Temperature | −10°C to 0°C |
Reaction Time | 2–3 hours |
Yield | 75–80% |
Purity | ≥99.9% after crystallization |
The two-phase system minimizes side reactions by segregating reactive intermediates, while low temperatures suppress unwanted polymerization.
Process Optimization and Critical Parameters
Temperature Control
Exothermic reactions during cyclocondensation require precise thermal management. Adiabatic calorimetry studies indicate that maintaining temperatures below 80°C prevents decomposition of the isopropoxy group.
Catalytic Systems
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require stringent drying to prevent hydrolysis. Non-polar solvents (toluene) favor phase separation in biphasic systems.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost Index |
---|---|---|---|---|
Cyclocondensation | 65–72 | 95–98 | Moderate | $$ |
Alkylation-Carboxylation | 78–82 | 97–99 | High | $$$ |
Two-Phase System | 75–80 | ≥99.9 | Industrial | $$ |
The two-phase method offers superior purity and scalability, making it preferred for kilogram-scale production, whereas the alkylation-carboxylation route provides flexibility for structural analogs.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and biological activity.
Example protocol :
-
Reagents : Ethanol, sulfuric acid (catalyst)
-
Yield : 72–96% (dependent on reaction time and alcohol stoichiometry) .
Alcohol Used | Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Ethanol | H₂SO₄ | 80°C | 2 | 96 |
Ethanol | H₂SO₄ | 100°C | 4 | 93 |
Methanol | H₂SO₄ | Reflux | 12 | 92 |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry for bioactivity optimization.
Example protocol :
Amine Type | Reagent | Conditions | Yield (%) |
---|---|---|---|
Primary alkyl | SOCl₂, Et₃N | RT, 2 h | 78 |
Aromatic | SOCl₂, DMF | 60°C, 4 h | 65 |
Heterocyclic | EDCI, HOBt | DCM, 0°C → RT | 82 |
Applications : Synthesized amides exhibit antifungal activity by targeting succinate dehydrogenase (SDH) in phytopathogens .
Nucleophilic Substitution at the Isopropoxy Group
The isopropoxy group undergoes substitution under alkaline or acidic conditions.
Example protocol :
-
Reagents : HBr (48% aq.), acetic acid.
-
Conditions : 120°C, 6–8 hours.
-
Yield : 50–70%.
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
H₂O | H₂SO₄, 100°C | 5-Hydroxy derivative | 68 |
NH₃ | NH₃/EtOH, 80°C | 5-Amino derivative | 55 |
Cl⁻ | HCl, reflux | 5-Chloro derivative | 72 |
Mechanism : Acidic cleavage of the ether bond generates a carbocation intermediate, which reacts with nucleophiles.
Oxidation and Reduction Reactions
The methyl group at position 4 and the pyrazole ring itself can undergo redox reactions.
Oxidation :
-
Reagent : KMnO₄ in acidic or alkaline media.
-
Product : 4-Carboxylic acid derivative (if methyl group oxidized).
-
Yield : 40–60%.
Reduction :
-
Reagent : LiAlH₄ in THF.
-
Product : 4-Hydroxymethyl derivative.
-
Yield : 50–75%.
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.
Example protocol :
-
Reagents : Nitrile, Cu(I) catalyst.
-
Conditions : 80°C, 12 hours.
-
Yield : 30–50%.
Stability and Side Reactions
Scientific Research Applications
Chemical Structure and Synthesis
5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula . The synthesis typically involves the following steps:
- Starting Material : Pyrazole is reacted with isopropyl alcohol in the presence of an acid catalyst to yield 5-isopropoxy-1H-pyrazole.
- Methylation : The intermediate undergoes methylation using agents like methyl iodide.
- Carboxylation : Finally, carboxylation introduces the carboxylic acid group at the 3-position.
These synthetic routes can be optimized for both laboratory and industrial scales, enhancing yield and purity through methods such as continuous flow reactors and solvent recovery systems.
Scientific Research Applications
The compound has several notable applications across various scientific fields:
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for creating novel compounds.
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : In studies evaluating pyrazole derivatives, this compound demonstrated notable antifungal activity against phytopathogenic fungi, with an effective concentration (EC50) lower than established fungicides like boscalid. For instance:
Compound | EC50 (µg/mL) | Activity Type |
---|---|---|
IPMPC | 5.50 | Antifungal |
Boscalid | 14.40 | Antifungal |
This suggests its potential as a lead compound for developing new antifungal agents.
- Anti-inflammatory Effects : Preliminary studies indicate that it may act as an enzyme inhibitor, modulating pathways involved in inflammation. Specific molecular targets are still under investigation, but initial data suggest interactions with key inflammatory mediators.
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate due to its potential efficacy in drug development. Its structural characteristics allow it to interact with various biological targets, which could lead to the development of new therapeutic agents.
Agrochemical Industry
This compound is also utilized in the production of agrochemicals, including pesticides and herbicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and potential applications of this compound:
- Antifungal Efficacy Study : A comparative study assessed various pyrazole derivatives' antifungal activities against common plant pathogens. The results indicated that this compound outperformed many traditional fungicides, highlighting its potential as an effective alternative in agricultural settings.
- Anti-inflammatory Mechanism Investigation : Research focused on elucidating the mechanism of action of this compound revealed that it inhibits specific enzymes involved in inflammatory pathways, demonstrating significant promise for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The isopropoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazole derivatives differ in substituent placement and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 4 (e.g., in ) reduces hydrogen-bonding capacity and alters acidity .
- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase stability, while electron-withdrawing groups (e.g., nitro in ) enhance acidity .
- Lipophilicity: The isopropoxy group in the target compound provides higher logP compared to amino or hydroxyl analogs (e.g., vs. ) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s isopropoxy group contributes to moderate lipophilicity (logP ~1.5), balancing solubility and membrane permeability.
- Aryl-substituted analogs (e.g., diphenyl in ) exhibit higher logP values (>2), reducing aqueous solubility .
Biological Activity
5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyrazole ring with isopropoxy and carboxylic acid functional groups. The unique structural characteristics contribute to its potential biological activities, particularly as an enzyme inhibitor.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting a role in treating conditions characterized by inflammation.
- Enzyme Inhibition : Interaction studies have shown that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. This mechanism could be pivotal for its therapeutic applications .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It is hypothesized to bind effectively to enzymes, modulating their activity and thereby influencing biochemical pathways associated with inflammation and infection.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism Investigation :
- In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in managing inflammatory diseases.
- Enzyme Interaction Analysis :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid | Antimicrobial | Enzyme inhibition |
Pyrazole derivatives (general) | Varied (antitumor, anti-inflammatory) | Diverse mechanisms based on structure |
Q & A
Q. How can regioselective functionalization of the pyrazole ring be achieved?
- Methodology : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective substitution at position 5. Protect the carboxylic acid group as a methyl ester during reactions to prevent side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.